molecular formula C24H22BNO2 B11827500 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole

Cat. No.: B11827500
M. Wt: 367.2 g/mol
InChI Key: PYYNSQKMSZMHRM-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole is a complex organic compound that features a boron-containing dioxaborolane ring fused to an indolo[3,2,1-jk]carbazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole typically involves the formation of the dioxaborolane ring followed by its attachment to the indolo[3,2,1-jk]carbazole core. One common method involves the reaction of a suitable indolo[3,2,1-jk]carbazole precursor with a boronic acid derivative under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or esters.

    Reduction: The compound can be reduced under specific conditions to modify the boron-containing ring.

    Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups into the dioxaborolane ring.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole exerts its effects is largely dependent on its interaction with specific molecular targets. The boron center can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The indolo[3,2,1-jk]carbazole core can interact with aromatic systems through π-π stacking interactions, which is important in materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole apart is its unique combination of the boron-containing dioxaborolane ring and the indolo[3,2,1-jk]carbazole core. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C24H22BNO2

Molecular Weight

367.2 g/mol

IUPAC Name

10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8,10,12(19),13,15,17-nonaene

InChI

InChI=1S/C24H22BNO2/c1-23(2)24(3,4)28-25(27-23)15-13-18-16-9-5-7-11-20(16)26-21-12-8-6-10-17(21)19(14-15)22(18)26/h5-14H,1-4H3

InChI Key

PYYNSQKMSZMHRM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C5=CC=CC=C5N4C6=CC=CC=C63

Origin of Product

United States

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